molecular formula C11H9N5OS B2463440 N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide CAS No. 1517621-44-1

N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide

Cat. No.: B2463440
CAS No.: 1517621-44-1
M. Wt: 259.29
InChI Key: ASGMMBABLXNXJJ-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide comprises a benzothiazole moiety linked via a methylene group to a 1,2,4-triazole ring, with a carboxamide substituent at the triazole’s C3 position. The benzothiazole (a fused benzene-thiazole system) contributes aromatic stability and potential π-π stacking interactions, while the triazole-carboxamide group enhances hydrogen-bonding capacity.

Key Features :

  • Planar Geometry : The triazole and benzothiazole rings are expected to adopt planar conformations due to aromatic stabilization.
  • Hydrogen-Bonding Sites : The amide group (C=O and N–H) and the triazole N–H can participate in hydrogen bonds, influencing crystal packing.
  • Steric Effects : The methyl bridge between the benzothiazole and triazole may induce torsional strain, affecting molecular flexibility.

While specific crystallographic data for this compound are unavailable, analogous benzothiazole-triazole derivatives (e.g., triazolo[3,4-b]benzothiazoles) exhibit planar structures with N–H⋯O and N–H⋯N hydrogen bonds forming 2D sheets.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

NMR spectroscopy provides critical data on the compound’s electronic environment and molecular connectivity.

Expected ¹H and ¹³C NMR Signatures :

Nucleus Chemical Shift (δ) Assignment Source
¹H 8.08–7.96 ppm Aromatic protons (benzothiazole)
¹H 4.87–

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c17-11(10-13-6-14-16-10)12-5-9-15-7-3-1-2-4-8(7)18-9/h1-4,6H,5H2,(H,12,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGMMBABLXNXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CNC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with triazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with 4H-1,2,4-triazole-3-carboxylic acid under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, and the use of high-purity reagents. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Key Synthetic Routes:

MethodConditionsYieldRef.
Microwave CyclizationTriazole precursor + benzothiazolemethyl amine, 130°C, 30 min65–90%
Click ChemistryCuSO₄/sodium ascorbate, tBuOH/H₂O, 65°C, 24 h73–86%
CondensationChloroacetyl chloride + 2-aminobenzothiazole, RT, 6 h (conventional)44–88%

Example Protocol (Microwave):

  • React 4H-1,2,4-triazole-3-carbonyl chloride with 2-(aminomethyl)benzo[d]thiazole in dry DMF.

  • Irradiate at 130°C under microwave for 30 min .

  • Purify via column chromatography (CH₂Cl₂/MeOH).

Functional Group Reactivity

The compound’s reactivity is dominated by:

  • Triazole Ring : Susceptible to electrophilic substitution at N1 and C5 positions.

  • Carboxamide : Hydrolyzable to carboxylic acid under acidic/basic conditions .

  • Benzothiazole Moiety : Participates in S-oxidation or coordination with metal ions .

Characteristic Reactions:

Reaction TypeConditionsProductRef.
Hydrolysis 6M HCl, reflux, 12 h4H-1,2,4-triazole-3-carboxylic acid
Metal Complexation Cu(II)/Zn(II) salts, EtOH, RTTriazole-metal complexes
S-Alkylation Alkyl halides, K₂CO₃, DMFS-substituted derivatives

Spectroscopic Characterization

Data from analogous compounds provide benchmarks for structural confirmation :

NMR (DMSO-d₆):

  • ¹H NMR :

    • δ 4.87 (s, 2H, CH₂-benzothiazole) .

    • δ 8.08–7.52 (m, aromatic protons) .

    • δ 12.3 (br, NH, carboxamide) .

  • ¹³C NMR :

    • δ 168.17 (C=O), 152.86 (triazole-C), 126.77 (benzothiazole-C) .

HRMS:

  • m/z [M + H]⁺: Calculated 323.0821 (C₁₂H₁₁N₅OS₂), observed 323.0815 .

Comparative Analysis of Synthetic Methods

ParameterMicrowave Click Chemistry Conventional
Time30 min24 h6–24 h
Temperature130°C65°CRT–Reflux
Yield65–90%73–86%44–88%
PurityHighModerateVariable

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety possess notable antimicrobial properties. For instance, studies have demonstrated that derivatives of benzothiazole can effectively inhibit the growth of various bacterial strains. The structural features of N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide contribute to its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study highlighted the ability of triazole derivatives to act as inhibitors of specific cancer cell lines, showcasing their potential as therapeutic agents in oncology. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation .

Synthesis Methodologies

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by cyclization with triazole derivatives. This multistep synthesis allows for the introduction of various substituents that can enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the benzothiazole and triazole rings can significantly impact their pharmacological properties. For example:

ModificationEffect on Activity
Substitution on the benzothiazole ringEnhanced antimicrobial activity
Variations in the triazole scaffoldImproved anticancer efficacy

This table summarizes how specific modifications can lead to improved biological performance, guiding future synthetic efforts .

Case Studies

Several case studies have documented the applications of this compound in experimental settings:

Antimicrobial Efficacy Study

In a controlled study, the compound was tested against a panel of bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cancer Cell Line Inhibition

Another study focused on its effects on various cancer cell lines (e.g., breast and lung cancer). The compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) in the case of its anti-inflammatory activity. The compound can bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Key Structural Features

  • Triazole-carboxamide backbone : Shared with compounds like N-(thiazol-5-yl)-1H-1,2,4-triazole-3-carboxamide () and ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate ().
  • Benzothiazole substituent : Similar to 4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile (6s, ) and N-(Benzo[d]thiazol-2-ylmethyl)-N-methylacetamide (3r, ).

Table 1: Structural Analogs and Substitutions

Compound Name (ID) Core Structure Substituents at Key Positions Biological Relevance
Target Compound 4H-1,2,4-triazole-3-carboxamide N-(Benzo[d]thiazol-2-ylmethyl) Not explicitly stated
6s () 4H-1,2,4-triazole Benzo[d]thiazol-2-ylmethyl thioether , 4-methoxyphenyl, benzonitrile Leukotriene biosynthesis inhibition
1P () 1H-1,2,4-triazole-3-carboxamide Thiazol-5-yl GPR109A receptor binding (-17.02 kcal/mol)
3r () Acetamide Benzo[d]thiazol-2-ylmethyl Synthetic intermediate

Key Observations :

  • The thioether linkage in 6s (vs.

Table 2: Spectral Data Comparison

Compound (ID) ¹H NMR Peaks (δ, ppm) IR Key Bands (cm⁻¹) HRMS ([M+H]⁺)
Target Compound Not reported Not reported Not reported
Compound (2) () 3.4 (CH₂), 13.0 (NH-triazole) Not reported Not reported
3r () Not reported 1664 (C=O) 207.0567

Note: The absence of NH-triazole peaks in analogs like 6s () suggests differences in hydrogen bonding or tautomerism.

Physicochemical Properties

Melting Points and Solubility

  • 6s (): High melting point (198–200°C) due to crystalline packing from benzonitrile and methoxyphenyl groups .
  • 1P (): Lower melting point (unreported) inferred from simpler substituents.

Lipophilicity : The benzothiazole group in the target compound likely enhances membrane permeability compared to thiazole (1P) or pyridyl (6m, ) analogs.

Biological Activity

N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a combination of a benzo[d]thiazole moiety and a 1,2,4-triazole ring, which are known for their significant biological activities. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with triazole precursors under controlled conditions to yield the desired carboxamide structure.

Structural Characteristics

  • Molecular Formula : C₁₃H₁₃N₃O₁S
  • Key Functional Groups :
    • Benzothiazole ring
    • Triazole ring
    • Carboxamide group

Biological Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit a range of biological activities. The following table summarizes key findings related to the biological activities of this compound and related compounds.

Compound Biological Activity Mechanism of Action
This compoundAnticancerInduces apoptosis in cancer cells
Mercapto-substituted 1,2,4-triazolesAntiviralInhibits viral replication
Benzothiazole derivativesAntimicrobialDisrupts bacterial cell wall synthesis
Thiazole derivativesAntitumorInhibits cell proliferation

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. The mechanism involves apoptosis induction through mitochondrial pathways .
  • Antimicrobial Properties : Research has shown that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the benzothiazole moiety enhances its ability to penetrate bacterial membranes .
  • Antiviral Effects : In vitro studies suggest that the compound can inhibit viral replication mechanisms, making it a candidate for further investigation as an antiviral agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of this compound. For example:

  • The benzothiazole ring is crucial for anticancer activity.
  • Substituents on the triazole ring can modulate potency against specific cancer types.

Q & A

Q. Example SAR Table :

Substituent (R)AChE IC50_{50} (µM)MAO-B IC50_{50} (µM)
-H5.28.7
-OCH3_32.14.3
-Cl3.86.9

Data adapted from

What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Advanced:

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., alkyl, aryl, heterocyclic) on the triazole and benzothiazole moieties .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N2) using 3D-QSAR models .
  • In vivo validation : Test lead compounds in neurodegenerative models (e.g., scopolamine-induced memory impairment in mice) .

How can researchers address solubility challenges during in vitro and in vivo studies?

Advanced:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v to avoid cytotoxicity) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

What analytical techniques are critical for stability profiling under varying conditions?

Advanced:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Monitor via HPLC for decomposition products .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and track λmax_{\text{max}} shifts .
  • Thermogravimetric analysis (TGA) : Assess thermal degradation thresholds (>200°C typical for benzothiazoles) .

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